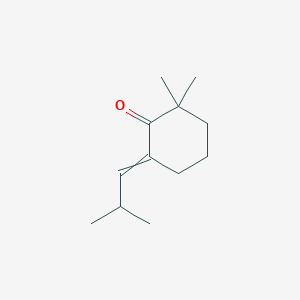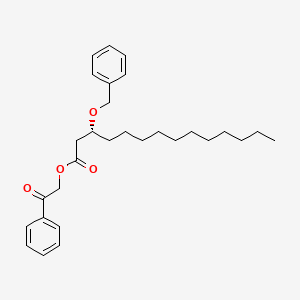
Phenacyl (3R)-3-phenylmethoxytetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl (3R)-3-phenylmethoxytetradecanoate is an organic compound that belongs to the class of phenacyl esters. This compound is characterized by the presence of a phenacyl group attached to a long-chain fatty acid ester. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl (3R)-3-phenylmethoxytetradecanoate typically involves the esterification of 3-phenylmethoxytetradecanoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenacyl (3R)-3-phenylmethoxytetradecanoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Phenacyl ketones or carboxylic acids.
Reduction: Phenacyl alcohols or alkanes.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenacyl (3R)-3-phenylmethoxytetradecanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenacyl (3R)-3-phenylmethoxytetradecanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Phenacyl (3R)-3-phenylmethoxytetradecanoate can be compared with other phenacyl esters and long-chain fatty acid esters:
Phenacyl Bromide: A commonly used phenacyl ester with similar reactivity but different applications.
Phenacyl Acetate: Another phenacyl ester with distinct properties and uses in organic synthesis.
Long-Chain Fatty Acid Esters: Compounds with similar ester functionalities but varying chain lengths and substituents, leading to different physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological activities, and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications.
Propiedades
Número CAS |
87357-66-2 |
|---|---|
Fórmula molecular |
C29H40O4 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
phenacyl (3R)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C29H40O4/c1-2-3-4-5-6-7-8-9-16-21-27(32-23-25-17-12-10-13-18-25)22-29(31)33-24-28(30)26-19-14-11-15-20-26/h10-15,17-20,27H,2-9,16,21-24H2,1H3/t27-/m1/s1 |
Clave InChI |
UASJOGKUQHFFNR-HHHXNRCGSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
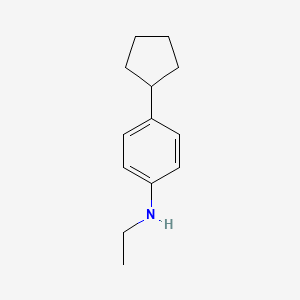
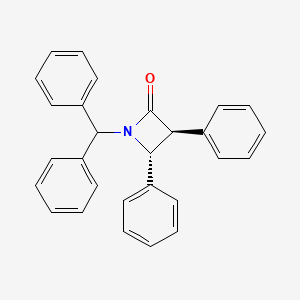

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)
![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
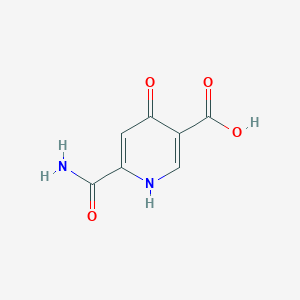
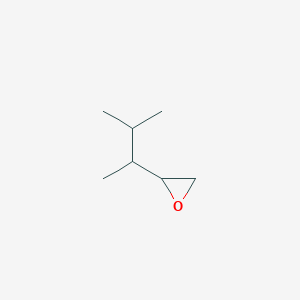

![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)

